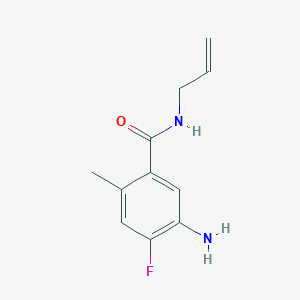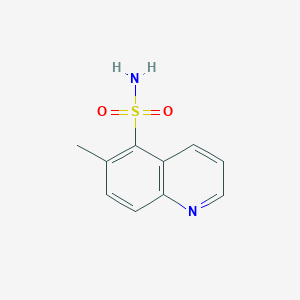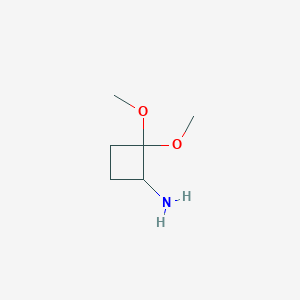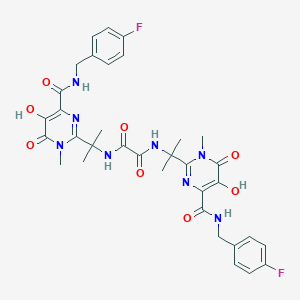
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
TRPV1 Receptor Antagonism
A significant application of compounds related to 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea is as antagonists of the TRPV1 receptor, which plays a crucial role in the modulation of pain and inflammation. For instance, A-778317 demonstrated potent antagonist activity against the TRPV1 receptor by blocking capsaicin and acid activation in native rat dorsal root ganglion neurons, indicating potential for pain management applications (Bianchi et al., 2007). Additionally, chroman and tetrahydroquinoline ureas, structurally related to the query compound, have been synthesized and evaluated for their activity as TRPV1 antagonists, showing potential in chronic and acute pain models (Schmidt et al., 2011).
FLT3 Inhibition for Overcoming Drug Resistance
The compound class also includes FLT3 inhibitors, such as 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives, designed to overcome drug resistance mutations. These inhibitors are crucial in targeting FLT3-ITD mutations associated with acute myeloid leukemia, offering a pathway to circumvent resistance and improve treatment outcomes (Zhang et al., 2020).
Supramolecular Chemistry and Gel Formation
Another research avenue is the use of quinoline urea derivatives in supramolecular chemistry, specifically in the formation of Ag-complexes and gels. For example, compounds like DQ5U have shown capability in gelating solvents when mixed with silver nitrate, pointing to potential applications in material science and nanotechnology (Braga et al., 2013).
Anticancer Activity
Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for anticancer activity, demonstrating potential as chemotherapeutic agents. Specifically, some derivatives showed potent antiproliferative effects against breast carcinoma cell lines, indicating their promise in cancer treatment strategies (Perković et al., 2016).
Synthesis of Heterocyclic Compounds
The reactivity of compounds structurally similar to 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea towards various reagents has been explored for the synthesis of a wide range of heterocyclic compounds, which are valuable in pharmaceutical research and development. For instance, the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate showcases the versatility of these compounds in organic synthesis (Elkholy & Morsy, 2006).
Propiedades
IUPAC Name |
1-butyl-3-(1,2,3,4-tetrahydroquinolin-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-13-8-4-7-12-11(13)6-5-10-15-12/h4,7-8,15H,2-3,5-6,9-10H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFUMNJIXBEHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC2=C1CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-(1,2,3,4-tetrahydroquinolin-5-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






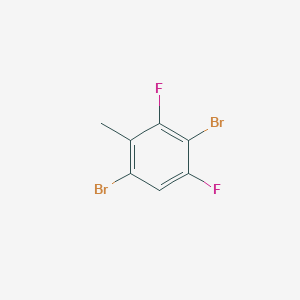
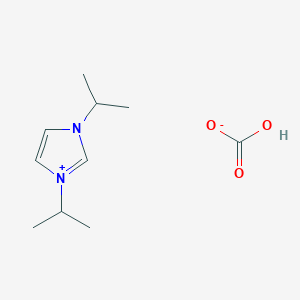
![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)


![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)
